N,N',N''-Tricyclohexyl-1-methylsilanetriamine
Description
Historical Development and Discovery
The development of this compound traces back to the early exploration of organosilicon chemistry, with its formal recognition evidenced by its European Community (EC) Number 240-040-8. While the exact first synthesis date isn't explicitly documented in available literature, patent records indicate its industrial application by the early 1970s. A significant reference appears in United States Patent 3,678,003 (patented July 18, 1972), where the compound is mentioned as a component in room-temperature vulcanizable silicone elastomer stocks.
The compound's development coincides with the broader expansion of silicon-nitrogen chemistry research during the mid-20th century, when organosilanes with amino functionalities gained attention for their unique reactivity profiles and industrial applications. This period marked significant advancements in understanding silicon's bonding capabilities beyond traditional silicon-oxygen chemistry.
Significance in Organosilicon Chemistry
This compound occupies a distinctive position in organosilicon chemistry due to its reactive Si-N bonds and structural versatility. As an organofunctional silane, it exemplifies the broader class of compounds that serve as "bridges" between inorganic substrates and organic materials. The molecule's significance stems from several key characteristics:
Reactive Intermediate Functions : The compound serves as a key intermediate in the synthesis of silicon-based protective coatings and advanced materials.
Surface Modification Capabilities : Its structure enables effective modification of inorganic nanoparticles, particularly valuable in electronics manufacturing where interface properties are critical.
Crosslinking Applications : The compound functions as a precursor in high-performance resin systems, facilitating controlled crosslinking reactions.
Thermal Stability : With excellent thermal stability up to 180°C, it offers advantages in high-temperature processing applications.
Nomenclature and Structural Classification in Academic Literature
The compound exhibits considerable nomenclature diversity across scientific and industrial literature, reflecting both its structure and applications. Table 1 presents the standardized nomenclature and identifiers used in academic and regulatory contexts:
Table 1: Nomenclature and Identifiers of this compound
| Nomenclature Type | Identifier | Reference |
|---|---|---|
| IUPAC Name | N-[bis(cyclohexylamino)-methylsilyl]cyclohexanamine | |
| CAS Registry Number | 15901-40-3 | |
| European Community (EC) Number | 240-040-8 | |
| Molecular Formula | C₁₉H₃₉N₃Si | |
| Molecular Weight | 337.62 g/mol | |
| InChIKey | HDNXAGOHLKHJOA-UHFFFAOYSA-N | |
| UNII | F98U7ZUH8F | |
| SMILES | CSi(NC2CCCCC2)NC3CCCCC3 |
The compound is classified structurally as an organosilicon compound, specifically an organoaminosilane or silanetriamine. It belongs to the broader family of organofunctional silanes that contain both hydrolyzable and non-hydrolyzable functional groups, with the three cyclohexylamino groups representing the reactive nitrogen-containing functionalities.
Theoretical Significance in Silicon-Nitrogen Bond Research
The Si-N bonds in this compound represent significant structural elements that contribute to both its reactivity and theoretical importance in silicon chemistry. Unlike carbon-nitrogen bonds, silicon-nitrogen bonds exhibit distinct electronic and structural properties that have attracted considerable attention in fundamental research.
Silicon-nitrogen bonds typically range from 1.71-1.78 Å for single bonds, with multiple bonding potentially reducing this length considerably. While this compound features primarily Si-N single bonds, research into silicon-nitrogen multiple bonding provides broader context for understanding the reactivity of these systems. Studies on related silanitrile and silaisonitrile systems have demonstrated that silicon-nitrogen multiple bonds demonstrate significant differences from their carbon analogs, often resulting in different stability profiles and isomeric preferences.
Properties
IUPAC Name |
N-[bis(cyclohexylamino)-methylsilyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h17-22H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNXAGOHLKHJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](NC1CCCCC1)(NC2CCCCC2)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044842 | |
| Record name | N,N',N''-Tricyclohexyl-1-methylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silanetriamine, N,N',N''-tricyclohexyl-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15901-40-3 | |
| Record name | N,N′,N′′-Tricyclohexyl-1-methylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15901-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltris(cyclohexylamino)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015901403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriamine, N,N',N''-tricyclohexyl-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N',N''-Tricyclohexyl-1-methylsilanetriamine | |
| Source | EPA DSSTox | |
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| Record name | N,N',N''-tricyclohexyl-1-methylsilanetriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.385 | |
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| Record name | METHYLTRIS(CYCLOHEXYLAMINO)SILANE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F98U7ZUH8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanism of Action
Target of Action
Methyltris(cyclohexylamino)silane is primarily used as a cross-linking agent and a film-forming agent. Its primary targets are therefore the materials it is intended to cross-link or form films on. These could be various types of surfaces, including metals, plastics, and other materials.
Mode of Action
The compound interacts with its targets through a process known as silanization. This involves the formation of covalent bonds between the silane molecule and the target material, resulting in a stable, cross-linked structure.
Biochemical Pathways
These reactions, which involve the hydrolysis of the silane and subsequent condensation reactions, result in the formation of a stable, cross-linked network.
Pharmacokinetics
Result of Action
The primary result of the action of Methyltris(cyclohexylamino)silane is the formation of a stable, cross-linked network on the surface of the target material. This can enhance the properties of the material, for example by improving its resistance to environmental factors.
Action Environment
The action of Methyltris(cyclohexylamino)silane can be influenced by various environmental factors. For instance, the presence of water can trigger the hydrolysis and condensation reactions involved in the silanization process. Additionally, the compound may be hazardous to the environment, and special attention should be given to water bodies.
Biological Activity
N,N',N''-Tricyclohexyl-1-methylsilanetriamine (CAS Number: 15901-40-3) is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential toxicological effects, and mechanisms of action.
This compound has the following chemical properties:
- Molecular Formula : C₁₉H₃₉N₃Si
- Molecular Weight : 337.62 g/mol
- Density : 0.960 g/cm³
- Boiling Point : 169 °C at 3 Torr
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound has moderate bioactivity, with MIC values ranging between 250 µg/mL to 500 µg/mL for certain bacterial strains .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 250 - 500 | Moderate |
| Escherichia coli | >1000 | No activity |
| Bacillus subtilis | 500 | Mild |
Toxicological Effects
Material Safety Data Sheets (MSDS) indicate that this compound can be irritating to skin and eyes. It is classified as an irritant with a health hazard rating of 1 on a scale of 0 to 4, where higher numbers indicate greater risk . The acute toxicity data shows an LD50 of approximately 156 mg/kg for cyclohexylamine, a related compound, suggesting caution in handling .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes and enzymes, altering their functions and potentially disrupting microbial cell integrity. Its silane structure may facilitate interactions with biological molecules, enhancing its antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of silane compounds similar to this compound. For instance:
- Antimicrobial Efficacy : A comparative study revealed that silane compounds with similar structures demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the alkyl groups significantly influenced their antimicrobial potency .
- Toxicological Assessment : A comprehensive toxicological assessment highlighted that while some silane compounds exhibit low toxicity, others show significant irritant effects. This variability underscores the importance of thorough evaluation before practical applications in medical or industrial settings .
- Potential Applications : Due to its antimicrobial properties, this compound may find applications in developing antibacterial coatings or additives in materials used for medical devices .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N,N',N''-Tributyl-1-methylsilanetriamine (CAS 16411-33-9)
This compound replaces TCMST’s cyclohexyl groups with linear butyl chains. For instance, the absence of rigid cyclohexyl rings may lower its boiling point and increase volatility. Purity data indicate it is synthesized at ≥90% yield, suggesting comparable synthetic accessibility to TCMST .
N,N,N'-Trimethyl-cyclohexane-1,2-diamine (CAS 1249587-34-5)
Its molecular formula (C₉H₂₀N₂) and purity (≥98%) are documented, with synthesis routes achieving 78–82% yields via optimized procedures . Unlike TCMST, this compound lacks silicon, resulting in lower molecular weight (156.27 g/mol) and reduced thermal resilience. Its applications diverge toward chiral ligand synthesis rather than silicon-based polymer modification.
Tris(cyclohexylamino)silane Derivatives
and highlight TCMST’s unique position among silicon-triamine derivatives. For example, methyltris(dimethylamino)silane (CAS 18037-10-0) has a shorter N-methyl chain, leading to higher volatility (steam pressure: 0.9 mmHg at 25°C) and lower thermal stability (boiling point: ~250°C) . The cyclohexyl groups in TCMST enhance steric hindrance, improving resistance to hydrolysis compared to alkyl-substituted analogs.
Data Tables
Table 1: Physicochemical Properties
| Compound | CAS | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure (mmHg, 25°C) |
|---|---|---|---|---|---|
| TCMST | 15901-40-3 | 337.62 | 401.2 | 0.97 | 1.2E-06 |
| N,N',N''-Tributyl analog | 16411-33-9 | 331.67* | Not reported | Not reported | Not reported |
| N,N,N'-Trimethyl-cyclohexane-1,2-diamine | 1249587-34-5 | 156.27 | Not reported | Not reported | Not reported |
*Calculated based on molecular formula C₁₃H₃₃N₃Si.
Key Research Findings
- Synthetic Accessibility : TCMST and its tributyl analog are synthesized with ≥90% purity, but TCMST’s cyclohexyl groups require more stringent purification steps due to higher steric demands .
- Thermal Performance : TCMST’s cyclohexyl substituents confer a 150°C higher boiling point than linear alkyl analogs, making it preferable for high-temperature silicone resins .
- Safety Profile: TCMST’s irritant properties (Risk Statement 34) necessitate stricter handling protocols compared to non-silicon diamines like N,N,N'-Trimethyl-cyclohexane-1,2-diamine .
Preparation Methods
Nucleophilic Substitution of Methyltrichlorosilane
The most widely reported method for synthesizing N,N',N''-tricyclohexyl-1-methylsilanetriamine involves the stepwise substitution of chlorine atoms in methyltrichlorosilane (CH₃SiCl₃) with cyclohexylamine (C₆H₁₁NH₂). The reaction proceeds under anhydrous conditions to prevent hydrolysis:
Reaction Equation:
Key Conditions:
-
Solvent: Toluene or tetrahydrofuran (THF) to solubilize reactants.
-
Base: Triethylamine (Et₃N) or pyridine to neutralize HCl, shifting equilibrium toward product formation.
-
Temperature: 0–5°C initially to control exothermicity, followed by reflux (80–110°C) for 12–24 hours.
-
Atmosphere: Inert gas (N₂ or Ar) to prevent moisture ingress.
Procedure:
-
Dissolve methyltrichlorosilane (1 mol) in dry toluene.
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Add cyclohexylamine (3.3 mol) and Et₃N (3.3 mol) dropwise at 0°C.
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Warm to room temperature, then reflux until completion (monitored by FT-IR for Si-Cl disappearance at 480 cm⁻¹).
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Filter precipitated Et₃N·HCl salts.
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Concentrate under reduced pressure and purify via vacuum distillation (169°C at 3 mmHg).
Yield: 70–85% (theoretical), depending on stoichiometric precision and exclusion of moisture.
Transamination of Preformed Silazanes
An alternative route involves transamination of a partially substituted silazane intermediate. For example, methyltris(dimethylamino)silane (CH₃Si(NMe₂)₃) reacts with cyclohexylamine via amine exchange:
Advantages:
-
Avoids handling corrosive chlorosilanes.
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Dimethylamine (NHMe₂) byproduct is volatile and easily removed.
Challenges:
-
Higher cost of silazane precursors.
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Longer reaction times (48–72 hours) due to slower exchange kinetics.
Critical Process Parameters
Stoichiometry and Reactant Purity
Temperature Control
Purification Techniques
-
Vacuum distillation: Effective due to the product’s high boiling point (169°C at 3 mmHg) and low volatility of impurities.
-
Crystallization: Limited utility due to the compound’s liquid state at room temperature (density: 0.96 g/cm³).
Analytical Characterization
Post-synthesis validation relies on spectroscopic and chromatographic methods:
Industrial-Scale Considerations
Waste Management
-
Et₃N·HCl salts: Neutralize with aqueous NaOH and dispose as non-hazardous waste.
-
Solvent recovery: Toluene is distilled and reused to minimize costs.
Challenges and Mitigation Strategies
| Challenge | Mitigation |
|---|---|
| Incomplete substitution | Use amine excess (1.1:1 molar ratio per Si-Cl) |
| Silanol formation | Rigorous drying of reactants and solvents |
| Exothermic runaway | Jacketed reactors with glycol coolant |
| Product discoloration | Post-distillation activated carbon treatment |
Emerging Methodologies
Q & A
Basic: What analytical methods are recommended to confirm the purity and structural integrity of N,N',N''-Tricyclohexyl-1-methylsilanetriamine?
Methodological Answer:
Purity and structural verification require a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the presence of cyclohexyl protons (δ ~1.0–2.5 ppm) and the methyl-silicon moiety (δ ~0.5–1.0 ppm).
- Gas Chromatography-Mass Spectrometry (GC-MS): Use high-resolution GC-MS to detect impurities and validate molecular ion peaks (e.g., [M+H]).
- Elemental Analysis: Quantify carbon, hydrogen, and nitrogen content to validate stoichiometry .
Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
Based on structural analogs (e.g., cyclohexylamines):
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation.
- Disposal: Follow EPA guidelines for organosilicon compounds, including neutralization with dilute acetic acid before disposal .
Advanced: How does the steric bulk of the cyclohexyl groups influence the compound’s reactivity in silicon-centered reactions?
Methodological Answer:
The cyclohexyl substituents create steric hindrance, which can:
- Limit Nucleophilic Attack: Reduce accessibility to the silicon center in reactions with electrophiles (e.g., alkyl halides).
- Modify Reaction Kinetics: Compare reaction rates with less bulky analogs (e.g., trimethylsilanetriamine) using time-resolved FT-IR or Si NMR to track intermediate formation.
- Enhance Thermal Stability: Conduct thermogravimetric analysis (TGA) to demonstrate delayed decomposition compared to linear-chain analogs .
Advanced: What computational approaches are suitable for modeling the coordination chemistry of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles and ligand-metal interaction energies.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene or THF) on ligand exchange dynamics.
- Comparative Studies: Benchmark against crystallographic data from structurally similar ligands (e.g., N,N',N''-trimethylsilanetriamine) to validate models .
Basic: What solvents are compatible with this compound for experimental applications?
Methodological Answer:
- Non-Polar Solvents: Toluene or hexane are ideal for solubility tests (20–25 mg/mL at 25°C).
- Polar Aprotic Solvents: Use dichloromethane cautiously; monitor for slow hydrolysis via Si NMR.
- Avoid Protic Solvents: Methanol or water may induce decomposition; test stability via UV-Vis spectroscopy over 24-hour intervals .
Advanced: Can this compound act as a ligand in transition metal catalysis, and how does its performance compare to other silanetriamines?
Methodological Answer:
- Ligand Screening: Test catalytic activity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare yields and turnover frequencies (TOF) with N,N',N''-triphenylsilanetriamine.
- Spectroscopic Monitoring: Use X-ray absorption spectroscopy (XAS) to analyze metal-ligand bond lengths and coordination geometry.
- Steric Parameter Quantification: Calculate Tolman cone angles to correlate steric effects with catalytic efficiency .
Basic: How can researchers mitigate batch-to-batch variability in synthetic yields of this compound?
Methodological Answer:
- Optimize Reaction Conditions: Use design of experiments (DoE) to vary temperature (80–120°C), solvent (toluene vs. xylene), and stoichiometry (amine:silicon ratio).
- In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust reaction times dynamically.
- Purification: Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from cold ethanol .
Advanced: What are the challenges in characterizing the degradation products of this compound under oxidative conditions?
Methodological Answer:
- High-Resolution LC-MS: Identify degradation products (e.g., siloxanes or cyclohexanol) using electrospray ionization (ESI) in positive ion mode.
- Kinetic Studies: Monitor oxidation rates with hydrogen peroxide using Si NMR to quantify silicon-centered intermediates.
- Comparative Toxicity Profiling: Use in vitro assays (e.g., HepG2 cell viability) to assess ecotoxicological impacts of degradation byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
